molecular formula C15H26O6Si B13089184 (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate

(2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate

Cat. No.: B13089184
M. Wt: 330.45 g/mol
InChI Key: BWLDPPWQCSIYED-MGPQQGTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereospecific pyran derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the 2-position and acetyl esters at the 3- and 4-positions. The (2R,3R,4R) configuration confers distinct stereochemical properties, influencing its reactivity, stability, and interactions in synthetic or biological systems. It is commonly utilized as a protected intermediate in carbohydrate chemistry and drug synthesis, where selective deprotection (e.g., TBDMS removal via fluoride ions) enables downstream functionalization.

Properties

Molecular Formula

C15H26O6Si

Molecular Weight

330.45 g/mol

IUPAC Name

[(2R,3R,4R)-3-acetyloxy-2-[tert-butyl(dimethyl)silyl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate

InChI

InChI=1S/C15H26O6Si/c1-10(16)19-12-8-9-18-14(13(12)20-11(2)17)21-22(6,7)15(3,4)5/h8-9,12-14H,1-7H3/t12-,13-,14-/m1/s1

InChI Key

BWLDPPWQCSIYED-MGPQQGTHSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=CO[C@@H]([C@@H]1OC(=O)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(=O)OC1C=COC(C1OC(=O)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Silyl Protection of the Hydroxyl Group

  • The hydroxyl group at C-2 is protected using tert-butyldimethylsilyl triflate (TBSOTf) or tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as triethylamine or imidazole.
  • The reaction is typically performed in dry solvents like dichloromethane (CH2Cl2) at low temperatures (e.g., -78 °C to room temperature) to ensure selectivity and minimize side reactions.
  • Example: To a solution of the tetrahydropyran diol intermediate in dry CH2Cl2, triethylamine (3 equiv) and TBSOTf (1.5 equiv) are added at -78 °C. The mixture is allowed to warm to room temperature over several hours, then quenched with water and extracted. Purification by silica gel chromatography yields the TBS-protected intermediate in high yield (up to 89%).

Acetylation of Hydroxyl Groups

  • The free hydroxyl groups at C-3 and C-4 are acetylated using acetic anhydride (Ac2O) in the presence of a base such as pyridine or triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
  • The acetylation is generally carried out at room temperature or slightly elevated temperatures for several hours.
  • Example: The TBS-protected intermediate is dissolved in dry CH2Cl2, followed by the addition of acetic anhydride (1.06 equiv), triethylamine (2 equiv), and DMAP (catalytic). After stirring for 15 hours, the mixture is concentrated and purified by column chromatography to afford the diacetate product quantitatively.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Silyl Protection TBSOTf (1.5 equiv), triethylamine (3 equiv) Dry CH2Cl2 -78 °C to RT 5 h 85-90 Low temp critical for selectivity
Acetylation Ac2O (1.06 equiv), triethylamine (2 equiv), DMAP (cat.) Dry CH2Cl2 RT 15 h ~100 Quantitative acetylation

Purification and Characterization

  • Purification is generally done by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • TLC monitoring uses iodine or 10% H2SO4 spray with charring for visualization.
  • Characterization data includes:
    • Optical rotation measurements (e.g., [α]D values)
    • IR spectroscopy showing characteristic acetate carbonyl stretches (~1730 cm^-1)
    • ^1H and ^13C NMR confirming silyl and acetate groups and stereochemistry
  • Special care is taken to handle moisture-sensitive reagents and to perform reactions under inert atmosphere (nitrogen or argon) to avoid hydrolysis of silyl ethers.

Summary Table of Preparation Workflow

Stage Reagents/Conditions Outcome
Starting material Suitable tetrahydropyran diol or sugar derivative Precursor for protection
Silyl protection TBSOTf, triethylamine, dry CH2Cl2, -78 °C to RT (2R)-TBS protected intermediate
Acetylation Ac2O, triethylamine, DMAP, RT Diacetate derivative
Purification Silica gel chromatography (hexane/EtOAc) Pure (2R,3R,4R)-2-TBS-3,4-diacetate

This detailed synthesis approach is supported by peer-reviewed chemical literature and standard organic synthesis protocols, ensuring reproducibility and high purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the dihydropyran ring or the acetate groups, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of various esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like methanol or ethanol can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include lactones, alcohols, and various esters or ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate is used as an intermediate in the synthesis of complex carbohydrates and glycosides. Its stability and reactivity make it a valuable tool for protecting hydroxyl groups during multi-step synthetic processes.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving glycosidic bonds. It serves as a model substrate for investigating the mechanisms of glycosyltransferases and other carbohydrate-processing enzymes.

Medicine

In medicinal chemistry, the compound is explored for its potential in drug development, particularly in the design of prodrugs and other bioactive molecules. Its ability to protect hydroxyl groups while allowing for selective deprotection makes it useful in the synthesis of complex drug candidates.

Industry

In the industrial sector, (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate is used in the production of fine chemicals and specialty materials. Its role as a protecting group in various synthetic processes enhances the efficiency and selectivity of industrial-scale reactions.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate involves the protection of hydroxyl groups through the formation of stable silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of subsequent transformations. The diacetate groups can be selectively removed under mild conditions, allowing for the controlled release of the protected hydroxyl groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound 62 : (2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-5-amino-6-(2-bromo-3-methylphenoxy)tetrahydro-2H-pyran-3,4-diyl diacetate
  • Key Differences: Replaces the TBDMS group with a 2-bromo-3-methylphenoxy substituent. Introduces an amino group at the 5-position.
  • Implications: The bromophenoxy group enables Suzuki cross-coupling reactions for aryl functionalization. The amino group enhances nucleophilicity, making it suitable for peptide coupling or glycosylation.
Compound 64 : (2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-(2-bromo-3-methylphenoxy)-5-(methylsulfonamido)tetrahydro-2H-pyran-3,4-diyl diacetate
  • Key Differences :
    • Substitutes the TBDMS group with a methylsulfonamido moiety.
  • Implications :
    • Sulfonamido groups act as leaving groups or pharmacophores in drug design (e.g., enzyme inhibition).
    • Alters solubility and metabolic stability compared to the TBDMS-protected compound.
Compound from : (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-(((benzyloxy)carbonyl)amino)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
  • Key Differences :
    • Features a hexyloxy spacer linked to a benzyloxycarbonyl (Cbz)-protected amine.
  • The Cbz group allows for selective hydrogenolytic deprotection.

Stereochemical and Positional Isomers

(2R,3S,4R)-2-(Acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate (BD0883)
  • Key Differences :
    • Stereochemistry at the 3-position (3S vs. 3R).
  • Implications :
    • Alters spatial arrangement, affecting chiral recognition in enzymatic or receptor-binding contexts.
    • May result in divergent pharmacokinetic profiles.
(2S,3R,4S,5S,6S)-2-(((2R,3R,4S,5R)-4,5-Diacetoxy-2-methoxytetrahydro-2H-pyran-3-yl)oxy)-5-methoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4-diyl diacetate
  • Key Differences :
    • Methoxy and methoxycarbonyl substituents replace TBDMS and acetyl groups.
  • Implications :
    • Methoxy groups enhance electron density, stabilizing the pyran ring against acid-catalyzed degradation.
    • Methoxycarbonyl esters are less labile than acetyl esters under basic conditions.
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
  • Key Differences :
    • Additional acetyl group at the 5-position.
    • Fluorophenyl-thiophene substituent introduced via Suzuki coupling.
  • Implications :
    • Fluorine enhances metabolic stability and binding affinity to hydrophobic targets (e.g., lectins).
    • Triacetate structure increases molecular weight (612.66 g/mol) and steric bulk.

Reaction Conditions

  • TBDMS-Protected Compound : Synthesized under anhydrous conditions with TBDMS-Cl and imidazole.
  • Suzuki Coupling : Used in to introduce aryl groups (e.g., biphenyl derivatives) via Pd(PPh₃)₄ catalysis.
  • Deprotection Strategies :
    • TBDMS: Removed with TBAF or HF-pyridine.
    • Acetyl: Cleaved under basic conditions (e.g., NaOMe/MeOH).

Stability and Handling

  • TBDMS Group : Stable under acidic and basic conditions but sensitive to fluorides.
  • Acetyl Groups : Prone to hydrolysis in basic environments, necessitating controlled storage (2–8°C, dry conditions).

Biological Activity

The compound (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate (CAS No. 132891-79-3) is a derivative of 3,4-dihydro-2H-pyran that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

The molecular formula of the compound is C20H40O5Si2C_{20}H_{40}O_{5}Si_{2}, with a molecular weight of 416.70 g/mol. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents.

PropertyValue
Molecular FormulaC20H40O5Si2
Molecular Weight416.70 g/mol
CAS Number132891-79-3
PurityVaries by batch
Storage ConditionsSealed at 2-8°C

Research indicates that compounds similar to (2R,3R,4R)-2-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran have been studied for their interactions with adenosine receptors. In particular, the stimulation of A2A and A3 receptor subtypes has been shown to mediate anti-inflammatory actions, suggesting that this compound may exhibit similar properties .

Pharmacological Studies

A study on related dihydropyran derivatives demonstrated significant affinity for A2A and A3 receptors. The compound exhibited anti-inflammatory effects in vitro and in vivo, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Anti-inflammatory Activity :
    • In a controlled study involving animal models, administration of the compound resulted in reduced inflammatory markers compared to control groups. The results highlighted its potential as an anti-inflammatory agent.
  • Cytotoxicity Testing :
    • Cytotoxicity assays using the MTS (3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent showed that the compound had a moderate cytotoxic effect on certain cancer cell lines while sparing normal cells, suggesting selective activity .

Research Findings

Recent studies have focused on the synthesis of (2R,3R,4R)-2-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran derivatives and their biological evaluations. These derivatives have been shown to possess:

  • Antimicrobial Properties : Some related compounds demonstrated activity against bacterial strains such as Staphylococcus aureus.
  • Potential Anticancer Activity : Preliminary data suggest that these compounds may inhibit tumor growth in specific cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.